2,4,4'-Trichlorobiphenyl
Overview
Description
2,4,4’-Trichlorobiphenyl is a synthetic, halogenated aromatic hydrocarbon with the molecular formula C12H7Cl3 and a molecular weight of 257.54 g/mol . It is a member of the polychlorinated biphenyls (PCBs) family, which are known for their environmental persistence and potential health hazards . This compound is characterized by the presence of three chlorine atoms attached to the biphenyl structure, specifically at the 2, 4, and 4’ positions .
Mechanism of Action
Target of Action
2,4,4’-Trichlorobiphenyl, also known as PCB28, is one of the 209 polychlorinated biphenyls (PCBs). The primary target of PCB28 is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The biochemical pathways affected by PCB28 are primarily related to the metabolism of xenobiotics. PCB28 can be metabolized to various metabolites through dechlorination and rearrangement . The initial reaction is dominated by OH addition to form the PCB–OH adducts . In the presence of sulfonated graphene (SG), PCB28 can be degraded into long-chain alkanes via ring-opening reactions .
Action Environment
The action of PCB28 can be influenced by various environmental factors. For instance, the presence of sulfonated graphene can promote the degradation of PCB28 into long-chain alkanes . Additionally, the atmospheric oxidation mechanism initiated by OH radicals can lead to the degradation of PCB28 . The environmental persistence of PCB28, its bioaccumulation potential, and its ability to undergo long-range atmospheric transport also play a role in its environmental action .
Biochemical Analysis
Biochemical Properties
2,4,4’-Trichlorobiphenyl is involved in various biochemical reactions. It interacts with enzymes such as cytochrome P450 (CYP1A2), which plays a role in its metabolism . The interactions between 2,4,4’-Trichlorobiphenyl and these biomolecules can lead to changes in their function and activity .
Cellular Effects
2,4,4’-Trichlorobiphenyl can have significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In maize seedlings, 2,4,4’-Trichlorobiphenyl has been found to affect the uptake, translocation, and metabolism of the compound .
Molecular Mechanism
The molecular mechanism of 2,4,4’-Trichlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is hypothesized that 2,4,4’-Trichlorobiphenyl functions as a modulator of certain biochemical pathways, regulating the activity of specific pathways involved in carbohydrate and lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,4’-Trichlorobiphenyl can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,4,4’-Trichlorobiphenyl can vary with different dosages in animal models. For instance, in a study involving female Wistar rats, 2,4,4’-Trichlorobiphenyl was found to have genotoxic effects, hinting at a possible carcinogenic effect .
Metabolic Pathways
2,4,4’-Trichlorobiphenyl is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 (CYP1A2), leading to the formation and retention of OH-PCBs, PCB sulfates, PCB glucuronides, and PCB methyl sulfones .
Transport and Distribution
2,4,4’-Trichlorobiphenyl is transported and distributed within cells and tissues. It can be regularly detected in contaminated indoor environments and is found in the recycling of transformers and capacitors .
Subcellular Localization
It is known that 2,4,4’-Trichlorobiphenyl can influence gene expression related to metabolic pathways and impact the activity of certain hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4’-Trichlorobiphenyl can be synthesized through a Suzuki coupling reaction. The process involves the reaction of 1-bromo-2,4-dichlorobenzene with 4-chlorophenylboronic acid in the presence of a palladium catalyst and potassium carbonate as a base . The reaction is typically carried out in ethanol at a temperature of 78°C for about 2.5 hours .
Industrial Production Methods
Industrial production of 2,4,4’-Trichlorobiphenyl involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4,4’-Trichlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution .
Reduction: It can be reduced under specific conditions to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH) in the atmosphere.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Hydroxylated biphenyls and peroxy radicals.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyls with substituted functional groups.
Scientific Research Applications
2,4,4’-Trichlorobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in environmental analysis and testing.
Biology: Studies on its effects on biochemical pathways and physiological systems.
Medicine: Research on its potential therapeutic properties and its role in drug synthesis.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
2,4,4’-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern. Similar compounds include:
2,2’,5,5’-Tetrachlorobiphenyl: Another polychlorinated biphenyl with different chlorine substitution positions.
2,4,6-Trichlorophenol: A related compound with a similar chlorine substitution pattern but on a phenol ring.
2,2’,3,4,4’,5’-Hexachlorobiphenyl: A more heavily chlorinated biphenyl with additional chlorine atoms.
These compounds share similar chemical properties but differ in their specific applications and environmental impact.
Properties
IUPAC Name |
2,4-dichloro-1-(4-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTYNSQSZHARAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038310 | |
Record name | 2,4,4'-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2038310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7012-37-5 | |
Record name | 2,4,4′-Trichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7012-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,4'-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007012375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,4'-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2038310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,4'-trichlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,4'-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ODP31Q0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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